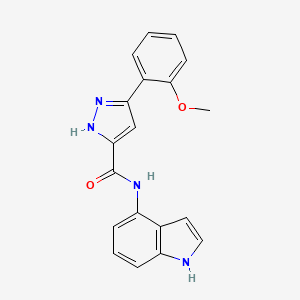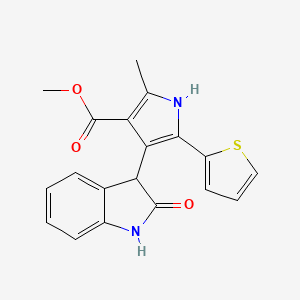
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that features a unique structure combining an indole ring, a methoxyphenyl group, and a pyrazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Indole Derivatization: The indole ring is often functionalized through electrophilic substitution reactions to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole carboxamide using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions to ensure high yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design of chemical probes to investigate protein functions and interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.
作用机制
The mechanism of action of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- N-(1H-indol-3-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1H-indol-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1H-indol-4-yl)-5-(2-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs
属性
分子式 |
C19H16N4O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-(1H-indol-4-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-25-18-8-3-2-5-13(18)16-11-17(23-22-16)19(24)21-15-7-4-6-14-12(15)9-10-20-14/h2-11,20H,1H3,(H,21,24)(H,22,23) |
InChI 键 |
MNFLHSYZXYOKNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14933160.png)
![Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14933162.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B14933163.png)
![4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B14933166.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933168.png)


![methyl (2E)-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14933198.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B14933206.png)
![(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933216.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(1H-indol-1-yl)propanamide](/img/structure/B14933220.png)

![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)
